N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of benzyl, pyridazinyl, thiazolyl, and pyridinyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on its structural similarity to other thiazole and imidazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Thiazole and imidazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole and imidazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridazine Formation: The pyridazine ring can be formed via the reaction of hydrazine with 1,4-diketones.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the thiazole-pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or pyridazine derivatives.
Substitution: Formation of various substituted benzyl or thiazole derivatives.
Scientific Research Applications
N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.
Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide: shares structural similarities with other thiazole and pyridazine derivatives.
Thiazole Derivatives: Compounds like thiazole-based antibiotics and antifungals.
Pyridazine Derivatives: Compounds used in the treatment of cardiovascular diseases and as anti-inflammatory agents.
Uniqueness
Unique Structural Features: The combination of thiazole, pyridazine, and pyridine rings in a single molecule.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS2/c1-15-21(30-22(25-15)17-8-5-11-23-13-17)18-9-10-20(27-26-18)29-14-19(28)24-12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBNMYOJSPABSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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